16-Hydroxytriptolide

Übersicht

Beschreibung

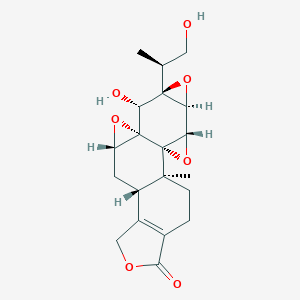

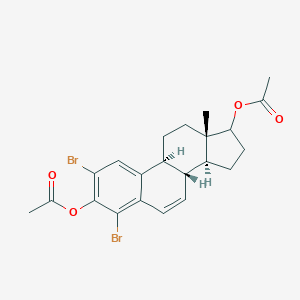

16-Hydroxytriptolide is a diterpene triepoxide isolated from the root and leaves of Tripterygium wilfordii Hook.f. It is a new compound that has been found to possess anti-inflammatory, immunosuppressive, and antifertile effects. The compound was obtained as a white cluster crystal with a melting point of 232-233.5 degrees Celsius and has the molecular formula C20H24O7. The structure and stereochemistry of 16-hydroxytriptolide were established through various spectral data and X-ray crystallographic analysis .

Synthesis Analysis

A divergent route was developed for the total synthesis of 16-hydroxytriptolide and its analogues. The synthesis involved key steps such as indium(III)-catalyzed cationic polycyclization and palladium-catalyzed carbonylation-lactone formation reactions. An advanced intermediate was concisely assembled and then converted to 16-hydroxytriptolide using palladium-catalyzed cross-coupling or the Claisen rearrangement reaction as key steps .

Molecular Structure Analysis

The molecular structure of 16-hydroxytriptolide was elucidated using spectral data including UV, IR, 1H-NMR, 2D-NMR, and MS, as well as X-ray crystallographic analysis. These techniques allowed for the determination of the compound's stereochemistry and confirmed its identity as a new active diterpene .

Chemical Reactions Analysis

The chemical reactivity and potential modification sites of 16-hydroxytriptolide were explored through preliminary structure-cytotoxic activity relationship studies. These studies suggested that the C13 position might be a new modification site that could retain the compound's cytotoxicity, indicating the possibility of developing analogues with altered biological activities .

Physical and Chemical Properties Analysis

16-Hydroxytriptolide's physical properties, such as its melting point and appearance, were characterized. Its chemical properties, including its anti-inflammatory, immunosuppressive, and antifertile activities, were assessed through pharmacologic screening. The compound showed a half effective dose (ED50) of 0.12 mg/kg for anti-inflammatory action and 0.05 mg/kg for immunosuppressive action in mice. Additionally, its lowest effective dose for antifertile action was 0.027 mg/kg when administered orally for 33 days .

Wissenschaftliche Forschungsanwendungen

1. Anti-inflammatory and Immunosuppressive Effects

16-Hydroxytriptolide, derived from Tripterygium wilfordii, exhibits notable anti-inflammatory actions and strong immunosuppressive activities. It has been demonstrated to be effective in various pharmacologic screenings, including reducing inflammation in mice models and showcasing immunosuppressive effects at relatively low doses (P. C. Ma et al., 1991).

2. Antifertility Applications

Research has indicated that 16-Hydroxytriptolide possesses antifertility properties, particularly in male subjects. It acts on metamorphosing spermatids and spermatozoa, causing exfoliation and inhibition of protein turnover, which contributes to its antifertility effects (Q. Zhen et al., 1995).

3. Antitumor Activity

(5R)-5-hydroxytriptolide, a derivative of 16-Hydroxytriptolide, has shown potent antitumor activity. It induces cell-cycle arrest and apoptosis in vitro, particularly effective against multidrug-resistant cancer types. In vivo studies also indicate strong antitumor activity in various cancer models (Lei Wang et al., 2012).

4. Neuroprotective Effects

LLDT-8, an analog of 16-Hydroxytriptolide, has demonstrated neuroprotective effects, particularly in cases of cerebral ischemia/reperfusion injury. It inhibits the production of pro-inflammatory cytokines in ischemic brain tissues, thus reducing inflammation and protecting against acute cerebral injury (Yanke Chen et al., 2016).

5. Treatment of Autoimmune Diseases

16-Hydroxytriptolide analogs, like LLDT-8, have been evaluated for their efficacy in treating autoimmune diseases, such as rheumatoid arthritis and experimental autoimmune encephalomyelitis. These compounds suppress T cell activation and proliferation, thereby reducing the severity of autoimmune responses (Yun-feng Fu et al., 2006).

6. Hepatoprotective Properties

LLDT-8, a triptolide analog of 16-Hydroxytriptolide, has been observed to have hepatoprotective effects, particularly in the context of non-alcoholic fatty liver disease (NAFLD). It ameliorates liver lipid accumulation by suppressing lipid synthesis and promoting lipid oxidation (Yunxia Dong et al., 2019).

Eigenschaften

IUPAC Name |

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-7-[(2S)-1-hydroxypropan-2-yl]-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-8(6-21)18-13(26-18)14-20(27-14)17(2)4-3-9-10(7-24-15(9)22)11(17)5-12-19(20,25-12)16(18)23/h8,11-14,16,21,23H,3-7H2,1-2H3/t8-,11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTCYMNPHWXVLA-UBBHAYRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930562 | |

| Record name | (15S)-16-Hydroxytriptolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Hydroxytriptolide | |

CAS RN |

139713-80-7 | |

| Record name | 16-Hydroxytriptolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139713-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Hydroxytriptolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139713807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (15S)-16-Hydroxytriptolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)